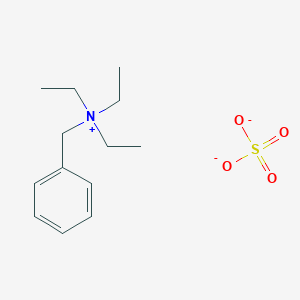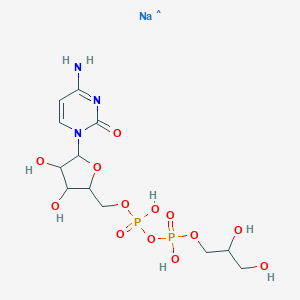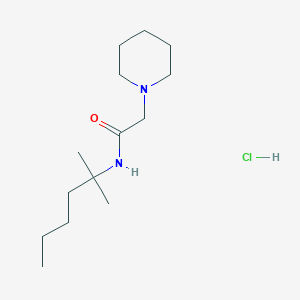
1-Oxo Ibuprofeno
Descripción general
Descripción
1-oxo Ibuprofeno, también conocido como Ibuprofeno EP impureza J, es un producto de degradación y una impureza potencial que se encuentra en las preparaciones de Ibuprofeno. El Ibuprofeno en sí mismo es un conocido inhibidor antiinflamatorio que se dirige tanto a las enzimas COX-1 como COX-2. Su actividad inhibitoria se caracteriza por valores de IC50 de aproximadamente 13 μM para COX-1 y 370 μM para COX-2 .
Aplicaciones Científicas De Investigación
Las aplicaciones de investigación científica del 1-oxo Ibuprofeno no se estudian tan ampliamente como las del Ibuprofeno en sí mismo. su estado de impureza potencial lo hace relevante para el control de calidad y los fines analíticos. Los investigadores pueden investigar su formación, estabilidad e impacto en las formulaciones de fármacos.
Mecanismo De Acción
El mecanismo exacto mediante el cual el 1-oxo Ibuprofeno ejerce sus efectos sigue sin estar claro. dada su similitud estructural con el Ibuprofeno, es probable que interactúe con las enzimas COX, afectando la síntesis de prostaglandinas y las vías de inflamación. Se necesitan más estudios para dilucidar sus objetivos moleculares y vías precisas.
Análisis Bioquímico
Biochemical Properties
1-Oxo Ibuprofen interacts with various enzymes and proteins. It is a non-selective, reversible inhibitor of cyclo-oxygenase (COX)-1 and COX-2 . The inhibition of these enzymes leads to a reduction in the production of prostanoids, which are involved in inflammation and pain .
Cellular Effects
1-Oxo Ibuprofen has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of enzymes and leukotrienes in leucocytes . This inhibition can control inflammation and reduce pain . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1-Oxo Ibuprofen involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the cyclo-oxygenase (COX)-1 and COX-2 enzymes . This inhibition leads to a reduction in the production of prostanoids, which play a key role in inflammation and pain .
Temporal Effects in Laboratory Settings
Over time, the effects of 1-Oxo Ibuprofen can change in laboratory settings. It is a stable compound, but it can degrade under certain conditions . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Oxo Ibuprofen can vary with different dosages in animal models . At certain thresholds, it can have significant effects on inflammation and pain. At high doses, it may have toxic or adverse effects .
Metabolic Pathways
1-Oxo Ibuprofen is involved in several metabolic pathways. It interacts with enzymes such as cyclo-oxygenase (COX)-1 and COX-2 . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
1-Oxo Ibuprofen is transported and distributed within cells and tissues. It can interact with various transporters or binding proteins . It can also affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of 1-Oxo Ibuprofen can affect its activity or function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization can influence its interactions with other molecules and its overall function .
Métodos De Preparación
Las rutas sintéticas para 1-oxo Ibuprofeno no están ampliamente documentadas, pero surge como un producto de degradación durante la producción o almacenamiento del Ibuprofeno. Los métodos de producción industrial generalmente implican la síntesis del Ibuprofeno en sí mismo, y el this compound es un subproducto no intencionado.
Análisis De Reacciones Químicas
El 1-oxo Ibuprofeno puede sufrir varias reacciones químicas debido a su similitud estructural con el Ibuprofeno. Estas reacciones pueden incluir oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no se informan específicamente para el this compound. Los principales productos formados a partir de estas reacciones probablemente estarían relacionados con la modificación del grupo cetona u otros grupos funcionales.
Comparación Con Compuestos Similares
La singularidad del 1-oxo Ibuprofeno radica en su condición de impureza en lugar de un compuesto sintetizado deliberadamente. Compuestos similares incluyen otros productos de degradación o impurezas que se encuentran en las preparaciones farmacéuticas. sus identidades y propiedades específicas requerirían una mayor investigación.
Propiedades
IUPAC Name |
2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13(15)16/h4-9H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINGEKPKJQCMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289858 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65813-55-0 | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65813-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065813550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Isobutyrylphenyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101289858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylpropanoyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(4-ISOBUTYRYLPHENYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L2ZBN7PVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the presence of 2-(4-Isobutyrylphenyl)propionic acid (BOPA) a concern in pharmaceutical formulations containing Ibuprofen?
A1: 2-(4-Isobutyrylphenyl)propionic acid (BOPA) is identified as a potential degradation product of Ibuprofen. [, ] The presence of BOPA, along with other impurities, can alter the drug's efficacy and safety profile. Therefore, monitoring and controlling the levels of BOPA during the manufacturing and shelf-life of Ibuprofen-containing medications is crucial for ensuring product quality and patient safety.
Q2: What analytical techniques are employed to detect and quantify 2-(4-Isobutyrylphenyl)propionic acid in pharmaceutical formulations?
A2: The research highlights the use of high-performance liquid chromatography (HPLC) as an effective method for the simultaneous determination of Ibuprofen and its related impurities, including BOPA. [, ] This technique utilizes a stationary phase (e.g., C18 column, zirconia-based column) and a mobile phase (e.g., a mixture of acetonitrile, phosphate buffer, and propanol) to separate and quantify the components of a mixture based on their chemical properties. The specific conditions, such as mobile phase composition and detection wavelength, can be optimized to achieve optimal separation and detection sensitivity for BOPA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![potassium;4-[3-(6-oxo-3H-purin-9-yl)propanoylamino]benzoate](/img/structure/B27071.png)


![3-[1-[Di(methyl-d3)amino]ethyl]phenol](/img/structure/B27080.png)





![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)
